molecular formula C16H20N2 B12838372 4,4'-Dipropyl-2,2'-bipyridine

4,4'-Dipropyl-2,2'-bipyridine

Cat. No.: B12838372
M. Wt: 240.34 g/mol
InChI Key: RYWGGCKFROSJIU-UHFFFAOYSA-N
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Description

4,4'-Dipropyl-2,2'-bipyridine is a derivative of the 2,2'-bipyridine scaffold, featuring propyl groups at the 4 and 4' positions. The 2,2'-bipyridine core is a versatile ligand in coordination chemistry, enabling metal complexation for applications in catalysis, photovoltaics, and materials science . Substitutions at the 4,4' positions modulate electronic properties, steric bulk, and solubility, which critically influence reactivity and functionality. Propyl groups, as alkyl substituents, likely enhance lipophilicity and reduce crystallinity compared to shorter-chain analogs, impacting solubility and ligand-metal interactions .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-propyl-2-(4-propylpyridin-2-yl)pyridine

InChI

InChI=1S/C16H20N2/c1-3-5-13-7-9-17-15(11-13)16-12-14(6-4-2)8-10-18-16/h7-12H,3-6H2,1-2H3

InChI Key

RYWGGCKFROSJIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipropyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Dimethyl-2,2'-bipyridine

  • Structure : Methyl groups at 4,4' positions.
  • Applications : Widely used in metal-organic frameworks (MOFs), enzyme studies, dye-sensitized solar cells (DSSCs), and as a ligand for ruthenium-based catalysts . Methyl groups provide minimal steric hindrance, favoring efficient π-π stacking and metal coordination .
  • Synthesis : Prepared via alkylation reactions, such as reactions with selenium(IV) oxide or chlorotrimethylsilane .

4,4'-Dibromo-2,2'-bipyridine

  • Structure : Bromine atoms at 4,4' positions.
  • Properties : Molecular weight 313.98 g/mol, melting point 138°C, white crystalline solid .
  • Applications : Key intermediate in organic photovoltaics (OPVs) and semiconductor synthesis. Bromine substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electronic Effects: Electron-withdrawing bromines reduce electron density at the bipyridine core, altering redox potentials in metal complexes .

4,4'-Dicyano-2,2'-bipyridine

  • Structure: Cyano groups at 4,4' positions.
  • Properties : High purity (>98%), CAS 67491-43-4 .
  • Applications: Photosensitizer in solar fuel generation; cyano groups enhance electron-withdrawing capacity, improving charge transfer in photocatalytic systems .
  • Synthesis : Manufactured via nitrile substitution reactions, emphasizing scalability for industrial use .

4,4'-Di-tert-butyl-2,2'-bipyridine

  • Structure : Bulky tert-butyl groups at 4,4' positions.
  • Applications: Stabilizes low-coordination metal centers in catalysis. Limited solubility in aqueous media due to high hydrophobicity .

Other Derivatives

  • 4,4'-Dicarboxylic acid-2,2'-bipyridine : Used in DSSCs for TiO₂ sensitization, enhancing visible-light absorption and electron injection .
  • 4,4'-Dinonyl-2,2'-bipyridine: Long alkyl chains improve solubility in nonpolar solvents, suitable for hydrophobic polymer matrices .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
4,4'-Dimethyl-2,2'-bipyridine 184.24 N/A MOFs, DSSCs, enzyme studies
4,4'-Dibromo-2,2'-bipyridine 313.98 138 Organic semiconductors
4,4'-Dicyano-2,2'-bipyridine 182.19 N/A Solar fuel generation
4,4'-Di-tert-butyl-2,2'-bipyridine N/A N/A Catalysis, hydrophobic ligands

Table 2: Substituent Effects

Substituent Electronic Effect Steric Impact Solubility Trend
Methyl (CH₃) Electron-donating Low Moderate (polar solvents)
Bromo (Br) Electron-withdrawing Moderate Low (crystalline)
Cyano (CN) Strong electron-withdrawing Low High (polar aprotic)
tert-Butyl (C(CH₃)₃) Electron-donating High Low (nonpolar solvents)

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